Valproic acid beta-D-glucuronide-d6

Description

Overview of Valproic Acid Metabolic Pathways in Biological Systems

The metabolism of valproic acid in humans is complex, involving at least three primary routes that collectively process the administered dose. clinpgx.orgnih.gov These pathways ensure the transformation of the lipophilic parent drug into more water-soluble compounds for excretion.

The principal metabolic pathway for valproic acid is glucuronidation, a Phase II conjugation reaction. nih.govnih.gov This process accounts for the metabolism of approximately 30-70% of a VPA dose. clinpgx.orgnih.gov During this reaction, the carboxyl group of valproic acid is conjugated with glucuronic acid, forming an ester (acyl) glucuronide known as valproic acid glucuronide (VPAG). nih.govhmdb.ca VPAG is the major urinary metabolite of the drug. clinpgx.orgnih.gov

This conjugation is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.gov Several UGT isoforms have been identified as being capable of forming VPAG in vitro. clinpgx.orgnih.gov

Table 1: UGT Isoforms Involved in Valproic Acid Glucuronidation

| UGT Isoform | Activity Towards VPA | Reference |

|---|---|---|

| UGT1A1 | No demonstrated activity | clinpgx.orgnih.gov |

| UGT1A3 | Catalyzes VPAG formation | clinpgx.orgnih.gov |

| UGT1A4 | Catalyzes VPAG formation | clinpgx.orgnih.gov |

| UGT1A6 | Catalyzes VPAG formation | clinpgx.orgnih.gov |

| UGT1A8 | Catalyzes VPAG formation | clinpgx.orgnih.gov |

| UGT1A9 | Catalyzes VPAG formation | clinpgx.orgnih.gov |

| UGT1A10 | Catalyzes VPAG formation | clinpgx.orgnih.gov |

| UGT2B7 | Highest intrinsic clearance for VPAG formation in some studies | clinpgx.orgnih.gov |

This table is based on in vitro findings and provides a summary of the key enzymes studied in the glucuronidation of valproic acid.

While glucuronidation is the primary route, it operates in concert with two other major metabolic pathways: mitochondrial beta-oxidation and cytochrome P450 (CYP)-mediated oxidation. nih.gov

Mitochondrial Beta-Oxidation: This pathway is responsible for metabolizing about 20-40% of the valproic acid dose. clinpgx.orgnih.gov As a fatty acid, VPA can enter the mitochondria and be processed by the same enzymatic machinery used for endogenous fatty acids. nih.govresearchgate.net This process involves the formation of a valproyl-CoA ester, which then undergoes oxidation. researchgate.netseragpsych.com Interference with this pathway is a key consideration in VPA's metabolic profile. nih.gov

Cytochrome P450 (CYP)-mediated Oxidation: Considered a minor route, this pathway accounts for approximately 10% of VPA metabolism. clinpgx.orgnih.gov Various CYP isoenzymes, including CYP2C9, CYP2A6, and CYP2B6, are involved in oxidizing VPA to several metabolites. nih.govnih.gov Though a minor pathway, it is responsible for the formation of certain metabolites, such as 4-ene-VPA, which have been studied for their potential biological activity. nih.gov

The balance between these pathways is significant. For instance, in populations where glucuronidation capacity is lower, such as in infants, a larger fraction of the drug may be shunted towards the beta-oxidation and CYP-mediated pathways. nih.gov Furthermore, VPA and its metabolites can influence the activity of enzymes in these complementary pathways. For example, VPA has been shown to inhibit CYP2C9 activity in vivo. nih.govgazi.edu.tr

Table 2: Major Metabolic Pathways of Valproic Acid

| Metabolic Pathway | Approximate Contribution | Key Enzymes/Processes | Primary Metabolite(s) | Reference |

|---|---|---|---|---|

| Glucuronidation | 30-70% | UGTs (e.g., UGT2B7, UGT1A6, UGT1A9) | Valproic Acid Glucuronide (VPAG) | clinpgx.orgnih.govnih.gov |

| Mitochondrial Beta-Oxidation | 20-40% | Fatty acid oxidation enzymes | 2-ene-VPA, 3-hydroxy-VPA, 3-keto-VPA | nih.govclinpgx.orgnih.gov |

| Cytochrome P450 Oxidation | ~10% | CYP2C9, CYP2A6, CYP2B6 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | clinpgx.orgnih.gov |

This table summarizes the primary routes of valproic acid metabolism in humans.

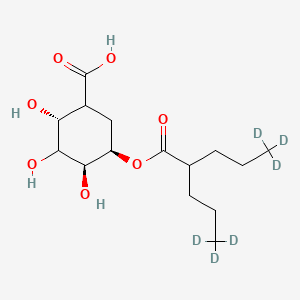

Chemical Structure and Biological Significance of Valproic Acid Glucuronide

Valproic acid glucuronide (VPAG) is the product of the conjugation of valproic acid with D-glucuronic acid. hmdb.ca The linkage occurs between the carboxylic acid group of VPA and the anomeric hydroxyl group of glucuronic acid, forming an ester linkage, specifically a 1-O-acyl glucuronide. nih.govhmdb.ca

Chemical Formula: C₁₄H₂₄O₈ nih.govchemspider.com

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid nih.gov

Biologically, VPAG is considered the major but inactive metabolite of VPA. nih.gov Its formation represents a detoxification step, as the addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the compound, facilitating its efficient elimination from the body via the urine. nih.govnih.gov The formation of VPAG is a crucial clearance mechanism for the parent drug. tandfonline.com

Rationale for Stable Isotope Labeling in Valproic Acid Metabolic Research

The use of stable isotope-labeled compounds, such as Valproic acid beta-D-glucuronide-d6, is a powerful technique in metabolic and pharmacokinetic research. nih.govaap.org Stable isotopes are non-radioactive, making them safe for use in various study populations. aap.org The "d6" designation indicates that six hydrogen atoms in the valproic acid molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. vivanls.com

The key rationales for using deuterated standards like this compound include:

Internal Standards for Quantification: In analytical methods like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled analog of the analyte is the ideal internal standard. phoenixpeptide.com Because this compound is chemically identical to the endogenous metabolite but has a different mass, it co-elutes and ionizes similarly, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Metabolite Identification and Pathway Elucidation: Administering a deuterated version of a drug allows researchers to easily distinguish drug-derived metabolites from endogenous compounds in complex biological matrices like urine or plasma. nih.gov The unique isotopic signature acts as a flag, simplifying the identification of novel or unexpected metabolites. nih.govresearchgate.net

Pharmacokinetic Studies: Stable isotope labeling allows for the simultaneous administration of different formulations of a drug (e.g., oral vs. intravenous) and the ability to distinguish between them, enabling precise determination of parameters like absolute bioavailability. aap.orgresearchgate.net

The specific compound, this compound, serves as a labeled internal standard for the accurate measurement of its non-labeled counterpart, VPAG, which is the primary metabolite of valproic acid.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O7 |

|---|---|

Molecular Weight |

324.40 g/mol |

IUPAC Name |

(2R,4S,5R)-2,3,4-trihydroxy-5-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H26O7/c1-3-5-8(6-4-2)15(21)22-10-7-9(14(19)20)11(16)13(18)12(10)17/h8-13,16-18H,3-7H2,1-2H3,(H,19,20)/t9?,10-,11-,12-,13?/m1/s1/i1D3,2D3 |

InChI Key |

XSCZOVQIKNSEEU-VFIMQGFXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@@H]1CC([C@H](C([C@@H]1O)O)O)C(=O)O |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC(C(C(C1O)O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Characterization of Valproic Acid Beta D Glucuronide D6 for Research Applications

Strategic Deuteration of Valproic Acid and its Glucuronide

The introduction of deuterium (B1214612) atoms into the valproic acid molecule is a deliberate process designed to create a compound that is chemically identical to the analyte of interest but physically distinguishable by its increased mass. medchemexpress.com This mass difference is the cornerstone of its application in mass spectrometry-based quantification.

Deuterium Labeling Positions and Implications for Isotope Effects

In Valproic Acid-d6, the six deuterium atoms are typically incorporated into the two terminal methyl groups of the propyl side chains. This specific placement is strategically chosen to minimize the kinetic isotope effect (KIE). The primary metabolic pathways of VPA include glucuronidation and oxidation via mitochondrial β-oxidation and cytochrome P450 (CYP) enzymes. nih.govclinpgx.org Key oxidative transformations occur at the C4 and C5 positions (ω and ω-1 oxidation) and desaturation to form metabolites like 4-ene-VPA. nih.gov

By placing the deuterium atoms on the terminal carbons, which are not the primary sites of metabolic attack, the C-D bonds are less likely to be broken during metabolism. This ensures that the deuterated standard (VPA-d6) and the native analyte (VPA) co-elute during chromatography and exhibit nearly identical extraction recovery and ionization efficiency, which are critical requirements for a reliable internal standard. Studies using specifically deuterated VPA analogues have shown that deuterium at positions not directly involved in major oxidative pathways has a minimal impact on the metabolic profile. nih.gov In contrast, labeling at metabolically active sites could alter the rate of metabolism, leading to inaccurate quantification. nih.gov

Advanced Synthetic Methodologies for Valproic Acid Beta-D-Glucuronide-d6

The synthesis of VPA-G-d6 is a multi-step process that involves the initial synthesis of the deuterated parent drug, Valproic Acid-d6, followed by its conjugation with a protected glucuronic acid derivative.

Chemical Synthesis Pathways and Reaction Optimization

Chemical synthesis provides a reliable route to VPA-G-d6, offering good control over purity and scale. A common and historically significant method for forming the O-glycosidic bond in glucuronides is the Koenigs-Knorr reaction . researchgate.netwikipedia.orgchemeurope.com

A plausible synthetic pathway involves the following key steps:

Synthesis of Valproic Acid-d6 (VPA-d6) : This can be achieved through methods like the classical malonate synthesis, using deuterated propyl halides as starting materials. researchgate.net

Activation of VPA-d6 : The carboxylic acid group of VPA-d6 is activated to make it more reactive. A common method is to convert it to the corresponding acid chloride (valproyl-d6 chloride) using a reagent like thionyl chloride. ispub.com

Koenigs-Knorr Glycosylation : The activated VPA-d6 is then reacted with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This reaction is typically promoted by a heavy metal salt, like silver carbonate or cadmium carbonate, which acts as a halide acceptor. wikipedia.orgacs.org The protecting groups on the glucuronic acid moiety prevent unwanted side reactions and help control the stereochemistry of the newly formed glycosidic bond.

Deprotection : In the final step, the acetyl and methyl ester protecting groups are removed from the glucuronide conjugate, typically under basic conditions (e.g., using sodium hydroxide (B78521) or sodium methoxide), to yield the final product, this compound.

Optimization of this pathway involves careful selection of solvents, reaction times, and temperature to maximize the yield and ensure the desired β-anomer is formed with high stereoselectivity.

Alternatively, biosynthetic methods offer a more direct approach. This involves incubating VPA-d6 with human liver microsomes (HLM) or recombinant UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation in the body. nih.govnih.gov The key components for this reaction are:

Valproic Acid-d6 (substrate)

A source of UGT enzymes (e.g., HLM or specific recombinant UGTs like UGT2B7, UGT1A4, UGT1A8, and UGT1A10) nih.gov

Uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor.

This enzymatic approach can be highly efficient and stereospecific, directly yielding the natural β-glucuronide isomer. nih.gov

Isotope Incorporation and Yield Assessment

The successful incorporation of the six deuterium atoms is confirmed using mass spectrometry, which will show the expected mass increase of six Daltons compared to the unlabeled compound. The isotopic purity is also assessed to ensure a high percentage of the d6-labeled species.

Yields can vary significantly depending on the chosen synthetic route. While chemical synthesis may involve more steps and require extensive optimization to achieve high yields, it is often more scalable. Enzymatic synthesis can offer higher yields on a smaller scale and provides excellent stereoselectivity, but can be more costly and less suitable for large-scale production.

Rigorous Analytical Characterization of this compound Reference Standards

To be used as a reference standard, the identity, purity, and concentration of VPA-G-d6 must be unequivocally established through rigorous analytical characterization.

Spectroscopic Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized molecule. It provides a highly accurate mass measurement that can distinguish the target compound from other potential impurities. In tandem mass spectrometry (MS/MS) analysis, VPA-G-d6 exhibits a characteristic fragmentation pattern. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ undergoes cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to deprotonated valproic acid-d6 and a neutral loss of the glucuronic acid moiety. researchgate.net

Table 1: Predicted HRMS and MS/MS Fragmentation Data for VPA-G-d6

| Parameter | Predicted Value | Description |

| Chemical Formula | C₁₄H₁₈D₆O₈ | - |

| Monoisotopic Mass | 326.1848 | The exact mass of the most abundant isotope of each element. |

| [M-H]⁻ Ion (m/z) | 325.1770 | Deprotonated parent molecule observed in negative ESI-MS. |

| MS/MS Fragment (m/z) | 149.1432 | Fragment corresponding to deprotonated Valproic Acid-d6 ([VPA-d6 - H]⁻). |

| Neutral Loss (Da) | 176.0321 | Neutral loss of the glucuronic acid moiety (C₆H₈O₆). |

Note: These values are theoretical and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation. nih.govnih.gov ¹H NMR analysis of VPA-G-d6 would show characteristic signals for the protons on the glucuronic acid ring. Crucially, the signals corresponding to the terminal methyl protons of the valproic acid moiety would be absent due to deuteration. The adjacent methylene (B1212753) protons would appear as simplified multiplets compared to the unlabeled compound due to the lack of coupling with the methyl protons.

Table 2: Comparison of Expected ¹H NMR Signals for Valproic Acid Moiety

| Proton Position (VPA) | Unlabeled VPA-G (Expected Pattern) | VPA-G-d6 (Expected Pattern) | Rationale for Change |

| CH (C2) | Multiplet | Multiplet | Unchanged |

| CH₂ (C3, C3') | Multiplet | Multiplet | Unchanged |

| CH₂ (C4, C4') | Multiplet | Multiplet (simplified) | Coupling to adjacent CH₃ is removed. |

| CH₃ (C5, C5') | Triplet | Signal Absent | Protons are replaced with deuterium. |

This combination of advanced analytical techniques ensures the structural integrity and purity of this compound, validating its suitability as a high-quality reference standard for critical research and diagnostic applications.

Chromatographic Purity and Isotopic Enrichment Determination

The comprehensive characterization of this compound is essential to validate its use as a reference standard. This involves rigorous testing to confirm its structural integrity, assess its chemical purity, and determine the extent and distribution of deuterium labeling. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed to achieve a thorough analytical profile.

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like valproic acid glucuronide. However, due to the lack of a strong chromophore in the valproic acid moiety, direct UV detection can be challenging. actamedicamarisiensis.roactamedicamarisiensis.ro Methods may require derivatization to introduce a UV-active group or, more commonly, coupling the HPLC system with a mass spectrometer (LC-MS). nih.govnih.govnih.gov

LC-MS/MS methods developed for the simultaneous quantification of valproic acid and its metabolites, including the glucuronide, are validated for linearity, accuracy, and precision, indirectly attesting to the purity of the standards used in these assays. nih.govunipd.itnih.gov

Interactive Data Table: Purity and Identification Methods

| Analytical Method | Purpose | Typical Specification/Finding | Reference |

| NMR Spectroscopy | Structural Confirmation & Purity | Conforms to structure | lgcstandards.com |

| Mass Spectrometry (MS) | Structural Confirmation | Conforms to structure | lgcstandards.com |

| Elemental Analysis | Chemical Purity | %C: 50.22, %H: 7.66 (for C₁₄H₁₈D₆O₈) | lgcstandards.com |

| Overall Purity | Combined Assessment | 95% | lgcstandards.com |

Isotopic Enrichment Determination:

A detailed analysis of a representative batch of this compound (Catalogue Number: V094762) reveals an isotopic purity of 99.3%. lgcstandards.com The high percentage of the d6 species is crucial for its function as an internal standard, minimizing signal overlap with the non-deuterated analyte. The distribution of isotopic species is meticulously quantified to ensure quality. lgcstandards.com

Interactive Data Table: Isotopic Enrichment of this compound

| Isotopic Species | Normalized Intensity (%) |

| d0 | 0.02 |

| d1 | 0.04 |

| d2 | 0.14 |

| d3 | 0.00 |

| d4 | 0.17 |

| d5 | 3.07 |

| d6 | 96.57 |

| Total Isotopic Purity | 99.3 |

| Data sourced from a Certificate of Analysis for lot 1-SJK-170-2. lgcstandards.com |

This high level of isotopic enrichment, with the d6 isotopologue being the overwhelmingly predominant species, confirms the suitability of this compound for sensitive and accurate quantification in metabolic research. The combination of high chemical purity and well-defined isotopic enrichment underscores the quality of this compound as a research-grade chemical compound.

Advanced Analytical Methodologies for Valproic Acid Beta D Glucuronide D6 Quantification in Biological Matrices

Application of Valproic Acid Beta-D-Glucuronide-d6 as a Stable Isotope Internal Standard

In quantitative bioanalysis, particularly using mass spectrometry, an internal standard (IS) is essential for achieving high accuracy and precision. A stable isotope-labeled (SIL) internal standard is considered the gold standard. This compound ([²H₆]-VPA-G) is employed as an ideal internal standard for the quantification of its non-labeled, endogenous counterpart, Valproic Acid Beta-D-Glucuronide (VPA-G). researchgate.netresearchgate.net The incorporation of six deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to distinguish it from the native analyte, while its physicochemical properties remain nearly identical.

Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous compounds that can interfere with the analysis. This phenomenon, known as the matrix effect, can cause unpredictable ion suppression or enhancement in the mass spectrometer's ion source, leading to significant analytical variability and inaccuracy.

The key advantage of using this compound as an internal standard is its ability to compensate for these matrix effects. core.ac.uk Because it is structurally almost identical to the analyte (VPA-G), it co-elutes during chromatographic separation and experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer source. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, resulting in a more accurate, precise, and robust quantification. core.ac.uk Validation studies for analytical methods using this approach have demonstrated excellent precision, with variability and bias determined to be less than 15%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation for Valproic Acid Glucuronide-d6

LC-MS/MS is the predominant bioanalytical technique for the quantification of drug metabolites due to its superior sensitivity, selectivity, and speed. The development of a robust LC-MS/MS method for VPA-G, utilizing its d6-analog as an IS, involves careful optimization of both the chromatographic separation and the mass spectrometric detection.

To achieve rapid and efficient separation of VPA-G from other matrix components, Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is frequently employed. researchgate.netabo.finih.gov These systems use columns with smaller particle sizes (e.g., 1.7 µm) to provide higher resolution, increased peak capacity, and significantly shorter run times compared to traditional HPLC.

For VPA-G analysis, a common approach involves a reverse-phase column, such as a Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm), with a gradient elution. researchgate.netresearchgate.net The mobile phases typically consist of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. nih.govmdpi.com This setup allows for a total analysis run time as short as four minutes while ensuring a clean separation of the analyte from potential interferences. researchgate.netresearchgate.net

Table 1: Example of UPLC Parameters for VPA-G Analysis

| Parameter | Value |

|---|---|

| System | Waters Acquity UPLC |

| Column | BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Total Run Time | 4 minutes |

This table is a composite representation based on typical parameters found in research literature. researchgate.netresearchgate.netmdpi.com

The detection of VPA-G and its d6-internal standard is optimally achieved using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in the negative ion mode (ESI-) is the preferred method for this compound, as the glucuronide moiety is readily deprotonated to form the [M-H]⁻ ion. researchgate.neteuropa.euescholarship.org

Quantification is performed using Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity. The specific mass transitions for VPA-G and its deuterated internal standard have been well-established in scientific literature. researchgate.netresearchgate.net

Table 2: Optimized MRM Transitions for VPA-G and its d6-Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|---|

| Valproic Acid Beta-D-Glucuronide (VPA-G) | Negative ESI | 319.1 | 142.7, 175.2 |

| This compound (IS) | Negative ESI | 325.1 | 149.3, 174.9 |

Data sourced from published research. researchgate.netresearchgate.net

For any quantitative method to be considered reliable for research, it must undergo comprehensive validation. This process ensures the analytical method is fit for its intended purpose. For VPA-G assays, validation assesses several key parameters.

Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The assay is shown to be linear over a specific concentration range. For VPA-G, a typical linear range is 0.5 to 500 ng/mL, with a coefficient of determination (r²) value of ≥0.995. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In typical bioanalytical method validation, the accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

Recovery: This parameter assesses the efficiency of the extraction process from the biological matrix.

Stability: The stability of the analyte is evaluated under various conditions that may be encountered during sample handling, processing, and storage, such as freeze-thaw cycles, bench-top stability, and long-term storage.

Table 3: Summary of Method Validation Parameters for a VPA-G LC-MS/MS Assay

| Validation Parameter | Typical Acceptance Criteria | Reported Finding for VPA-G Assay |

|---|---|---|

| Linearity (r²) | ≥0.99 | ≥0.995 researchgate.net |

| Concentration Range | Defined by application | 0.5 - 500 ng/mL researchgate.net |

| Intra- & Inter-Assay Precision (%CV) | ≤15% | <15% |

| Intra- & Inter-Assay Accuracy (%Bias) | Within ±15% | <15% |

This table summarizes common validation results from scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Valproic Acid Glucuronide Analysis

While LC-MS/MS is the dominant platform for analyzing polar conjugates like glucuronides, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool. However, the direct analysis of Valproic Acid Beta-D-Glucuronide by GC-MS is challenging. Glucuronides are highly polar and non-volatile compounds with poor thermal stability, making them unsuitable for direct injection into a GC system, which operates at high temperatures.

For a compound like VPA-G to be analyzed by GC-MS, a chemical derivatization step is typically required. This process involves reacting the analyte with a reagent to create a less polar, more volatile, and more thermally stable derivative. While this is a viable approach, it adds complexity and potential variability to the sample preparation workflow. Therefore, for the specific analysis of Valproic Acid Beta-D-Glucuronide, LC-MS/MS is generally preferred for its ability to analyze the compound directly, offering a more straightforward, sensitive, and high-throughput workflow. core.ac.uk

Derivatization Chemistry for Enhanced Volatility and Detection

In the context of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of valproic acid glucuronide, derivatization is generally not required for the glucuronide metabolite itself. The inherent polarity of the glucuronide moiety makes it amenable to direct analysis by LC-MS/MS. The primary role of this compound is to act as an internal standard, mimicking the behavior of the endogenous valproic acid glucuronide during sample preparation and analysis.

However, derivatization is a technique more commonly employed for the parent compound, valproic acid, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). To enhance the volatility of VPA for GC-MS, various derivatization strategies have been developed, such as esterification to form methyl or other esters. For instance, a simple pre-column esterification of VPA with methanol (B129727) has been utilized. mdpi.com While these methods are applied to the released VPA after hydrolysis of the glucuronide, they are not directly applied to the this compound molecule.

The primary advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte of interest and has a similar ionization efficiency, but can be distinguished by its higher mass. This allows for accurate quantification by correcting for any analyte loss during sample processing and for matrix effects in the MS source. nih.gov

Enzymatic Hydrolysis Strategies for Total Glucuronide Measurement

To determine the total concentration of valproic acid that was conjugated as a glucuronide, an enzymatic hydrolysis step is typically employed to cleave the glucuronic acid moiety from the parent drug. This process releases free valproic acid, which can then be quantified.

Optimized β-Glucuronidase Protocols and Conditions

The enzymatic hydrolysis of valproic acid glucuronide is commonly performed using β-glucuronidase. However, a critical consideration for acyl glucuronides, such as valproic acid glucuronide, is their susceptibility to pH-dependent intramolecular rearrangement. nih.govnih.gov At neutral to alkaline pH, the valproyl group can migrate from the C-1 position of the glucuronic acid to other hydroxyl groups, forming isomers that are resistant to β-glucuronidase cleavage. nih.gov This can lead to an underestimation of the true glucuronide concentration.

Therefore, optimizing the hydrolysis conditions is crucial for accurate quantification. Key parameters for optimization include the source of the β-glucuronidase, pH of the buffer, incubation temperature, and duration.

Table 1: Factors Influencing β-Glucuronidase Hydrolysis of Valproic Acid Glucuronide

| Parameter | Optimized Condition/Consideration | Rationale | Reference(s) |

| pH | Acidic (pH 3-5) | To prevent intramolecular rearrangement of the acyl glucuronide into β-glucuronidase-resistant isomers. nih.gov Studies have shown that at pH values between 3 and 7, the glucuronide remains susceptible to enzymatic hydrolysis. nih.gov | nih.gov |

| Enzyme Source | e.g., from Helix pomatia, bovine liver | Different enzyme sources can have varying activities and optimal pH ranges. The choice may depend on the specific matrix and analytical method. | imcstips.com |

| Temperature | Typically 37°C | Standard incubation temperature for many enzymatic assays. However, the stability of the glucuronide at this temperature and chosen pH must be considered. | nih.gov |

| Incubation Time | To be optimized for complete hydrolysis | Sufficient time must be allowed for the enzyme to cleave all susceptible glucuronide conjugates. | imcstips.com |

| Sample Storage | Frozen at low temperature (e.g., -20°C or -80°C) and at acidic pH | To minimize degradation and rearrangement of the acyl glucuronide prior to analysis. nih.govnih.gov | nih.govnih.gov |

Studies have demonstrated that at a pH between 3 and 7, valproic acid glucuronide remains susceptible to β-glucuronidase hydrolysis. nih.gov However, at pH values outside this range (0-3 and 7-11), a significant portion of the conjugate can become resistant to the enzyme due to rearrangement. nih.gov Therefore, maintaining a mildly acidic pH during sample handling, storage, and the enzymatic hydrolysis step is paramount.

Quantitative Analysis of Released Analytes

Following the enzymatic hydrolysis of valproic acid glucuronide and its deuterated internal standard, the released valproic acid and valproic acid-d6 are quantified. LC-MS/MS is the method of choice for this analysis due to its high sensitivity, selectivity, and specificity. nih.govnih.gov

The sample preparation typically involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix. nih.govnih.gov The extracted analytes are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer.

Table 2: Example LC-MS/MS Parameters for the Analysis of Valproic Acid Released from its Glucuronide Conjugate

| Parameter | Example Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A gradient of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| MS/MS Transition (VPA) | m/z 143.1 → 143.1 |

| MS/MS Transition (VPA-d6) | m/z 149.1 → 149.1 |

Note: The specific parameters can vary between different laboratories and methods. nih.gov

The use of this compound as the internal standard is crucial in this step. It undergoes hydrolysis alongside the native glucuronide, and the resulting valproic acid-d6 is extracted and analyzed with the released valproic acid. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variability in the hydrolysis efficiency, extraction recovery, and ionization is compensated for, leading to a highly accurate and precise quantification of the original valproic acid glucuronide concentration in the biological sample.

Enzymatic and Isotopic Investigations of Valproic Acid Glucuronidation Pathways

Elucidation of Specific UGT Isoforms Mediating Valproic Acid Glucuronidation

The conjugation of valproic acid with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Identifying the specific UGT isoforms responsible for this reaction is key to understanding interindividual variability in VPA metabolism.

To pinpoint the key enzymes in VPA glucuronidation, researchers have employed in vitro systems, primarily using human liver microsomes (HLMs) and individually expressed recombinant UGT enzymes. nih.govnih.gov HLMs contain the full complement of liver UGTs and provide a physiologically relevant environment for initial kinetic studies. nih.gov Studies using HLMs have demonstrated that the formation of VPA-G can vary significantly among individuals, with some reports showing a 5- to 8-fold variation in activity. nih.govnih.gov Full kinetic analysis in pooled HLMs yielded a Vmax value of 32.6 ± 0.6 nmol/min/mg protein and a Km value of 2.4 ± 0.4 mM. nih.gov

By testing a panel of cloned, individually expressed UGT enzymes, researchers have identified multiple isoforms capable of catalyzing VPA glucuronidation. These studies have shown that VPA is a substrate for a broad range of UGTs, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT1A10, and UGT2B7. nih.govnih.govclinpgx.orgwalshmedicalmedia.com Notably, UGT1A1 shows no activity towards VPA. nih.govnih.gov

Among the active isoforms, UGT2B7 consistently exhibits the highest intrinsic clearance (Vmax/Km), indicating it is a major contributor to VPA glucuronidation in the liver. nih.govnih.gov Other isoforms like UGT1A4, UGT1A8, and UGT1A10 also contribute to the reaction. nih.govnih.gov The primarily intestinal expression of UGT1A8 and UGT1A10 suggests they may play a significant role in the first-pass metabolism of VPA in the gut. nih.gov The glucuronidation of VPA is generally characterized by high Michaelis-Menten constant (Km) values, typically in the millimolar range (2.3-5.2 mM), across both microsomes and expressed UGTs. nih.gov

Table 1: Kinetic Parameters of Valproic Acid Glucuronidation by Recombinant Human UGT Isoforms This table is interactive. Click on the headers to sort the data.

| UGT Isoform | Vmax (nmol/min/mg protein) | Km (mM) | Intrinsic Clearance (CLint, µl/min/mg protein) |

|---|---|---|---|

| UGT1A3 | 0.23 ± 0.02 | 2.5 ± 0.6 | 0.09 |

| UGT1A4 | 0.28 ± 0.02 | 2.2 ± 0.5 | 0.13 |

| UGT1A6 | - | >5.2 | - |

| UGT1A8 | 1.1 ± 0.09 | 7.6 ± 1.6 | 0.14 |

| UGT1A9 | 0.26 ± 0.01 | 2.3 ± 0.3 | 0.11 |

| UGT1A10 | 1.3 ± 0.04 | 8.0 ± 0.9 | 0.16 |

| UGT2B7 | 1.2 ± 0.15 | 1.4 ± 0.4 | 0.86 |

Data compiled from Argikar & Remmel (2009) and Ethell et al. (2003). nih.govnih.gov

Evaluation of Deuterium (B1214612) Isotope Effects on Valproic Acid Glucuronidation Kinetics

The substitution of hydrogen with its heavier, stable isotope deuterium (D) can alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for probing reaction mechanisms.

The glucuronidation reaction catalyzed by UGTs involves a bi-substrate mechanism where an aglycone, like VPA, attacks the anomeric carbon of the UDP-glucuronic acid (UDPGA) cofactor. researchgate.net This is generally considered an SN2-like reaction. researchgate.net A primary KIE would be observed if the breaking of a C-H bond on the substrate were part of the rate-limiting step. In the case of VPA glucuronidation, the reaction occurs at the carboxyl group, not at a C-H bond. Therefore, a significant primary KIE would not be expected for the direct conjugation step.

However, studies using deuterated VPA analogues have been instrumental in elucidating other metabolic pathways, such as oxidation, where C-H bond cleavage is central. For instance, a study on the metabolism of [3,3-²H₂]VPA in rats revealed a large apparent intramolecular isotope effect (kH/kD of approximately 8) for the formation of 3-hydroxy-VPA, indicating that C-H abstraction is a key step in this hydroxylation pathway. nih.gov While direct studies on the KIE for VPA glucuronidation are not prominent, the principle demonstrates how isotopic labeling can provide profound mechanistic insights. If a KIE were observed, it could suggest that a step other than the direct conjugation, such as a conformational change or product release, is rate-limiting and influenced by the isotopic substitution.

Research on Valproic Acid Glucuronide Deconjugation and its Enzymatic Basis

The metabolic pathway of valproic acid is not unidirectional. The glucuronide metabolite, VPA-G, can be hydrolyzed back to the parent drug, VPA. This process of deconjugation is a critical component of VPA's enterohepatic circulation and can be a site of significant drug-drug interactions.

Intensive research has led to the purification and identification of the key enzyme responsible for VPA-G hydrolysis in the human liver. nih.gov This enzyme is not a typical β-glucuronidase but has been identified as acylpeptide hydrolase (APEH) . nih.govgenscript.com Studies have shown that the majority of VPA-G hydrolase activity is located in the liver cytosol, and immunodepletion of APEH from this cytosolic fraction completely eliminates the hydrolytic activity. nih.gov

Further characterization using recombinant human APEH confirmed these findings. nih.gov The activity of APEH is sensitive to inhibition by typical esterase inhibitors but not significantly by cholinesterase or carboxylesterase inhibitors. nih.gov This enzymatic activity is clinically significant, as APEH is irreversibly inhibited by carbapenem (B1253116) antibiotics like meropenem (B701) and panipenem. emcrit.orgnih.gov This inhibition blocks the deconjugation of VPA-G back to VPA, leading to increased urinary excretion of the glucuronide and a subsequent, often dramatic, decrease in plasma concentrations of the active drug, VPA. nih.govemcrit.orgtandfonline.com This interaction highlights APEH as a pivotal enzyme in the disposition of valproic acid. nih.govnih.gov

Stable Isotope Tracing for Dynamic Metabolic Profiling

The use of stable isotope-labeled compounds, such as Valproic acid-d6 and its glucuronide, is a cornerstone of modern metabolic research. nih.govnih.govfrontiersin.org This technique allows for the precise tracing of a drug's journey through various metabolic pathways in vivo and in vitro.

By introducing a labeled substrate, researchers can follow the incorporation of the isotope into downstream metabolites. frontiersin.org This enables the mapping of complex metabolic networks and the quantification of flux through different pathways. nih.gov For example, administering specifically deuterated analogues of VPA to rats allowed researchers to distinguish metabolites formed through oxidation at different carbon positions, as some reactions resulted in the loss of the deuterium label while others retained it. nih.gov

In the context of Valproic acid beta-D-glucuronide-d6, this compound serves as an ideal internal standard for quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Because it is chemically identical to the biological metabolite but has a different mass, it can be added to a biological sample (e.g., serum or urine) at a known concentration. This allows for the precise and accurate quantification of the endogenously produced VPA-G, correcting for any loss of analyte during sample preparation and analysis. nih.gov This approach is essential for detailed pharmacokinetic studies and for metabolomics, a field that aims to comprehensively profile all small-molecule metabolites in a biological system to understand the physiological or toxicological effects of a drug. nih.govresearchgate.net

Assessment of Metabolic Flux Rates and Turnover

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for elucidating the complex metabolic pathways of drugs in vivo. nih.govaap.org Studies involving deuterated analogs of valproic acid (VPA) have been instrumental in understanding its metabolic fate. For instance, research in rats using specifically deuterated VPA analogs revealed that metabolites resulting from oxidation at the C-4 and/or C-5 positions retained the deuterium label, while those oxidized at C-2 and/or C-3 showed varying degrees of deuterium loss. nih.gov This differential isotopic retention provides critical insights into the specific metabolic routes taken.

Glucuronidation is a major metabolic pathway for VPA, with valproate-glucuronide being the primary urinary metabolite, accounting for approximately 30-50% of the administered dose. clinpgx.orgnih.gov The kinetics of valproic acid glucuronide (VPAG) formation have been investigated in various models. In vivo studies in adult sheep have demonstrated that the formation of VPAG follows autoactivation kinetics. nih.gov This is characterized by a sigmoidal relationship between the substrate concentration and the reaction rate, suggesting that the enzyme system responsible for glucuronidation can be activated by the substrate itself. nih.gov

In vitro studies using guinea pig liver homogenates and microsomes have further characterized the kinetics of VPA glucuronidation. These experiments determined the maximum glucuronidation rate (Vmax) and the Michaelis-Menten constant (Km), providing data that are comparable to in vivo metabolic parameters. nih.gov Such studies confirm that VPA glucuronidation is a nonlinear and saturable process within clinical concentration ranges. nih.gov The use of stable isotope-labeled VPA in conjunction with pharmacokinetic modeling allows for a detailed examination of the hepatobiliary disposition of both VPA and its glucuronide metabolite, helping to identify rate-limiting steps in their metabolism and excretion. nih.gov

The following table summarizes key kinetic parameters for VPA glucuronidation from a study in sheep:

| Parameter | In Vivo (VPAG Formation) | In Vivo (Overall VPA Elimination) |

| Vmax(app) (μmol/min/kg) | 2.10 +/- 0.75 | 2.63 +/- 0.33 |

| S50(app) (μM) | 117 +/- 56 | 118 +/- 53 |

| n (Hill coefficient) | 1.34 +/- 0.14 | 2.06 +/- 0.47 |

| Data derived from a study investigating the kinetics of valproic acid glucuronide formation in adult sheep. nih.gov |

Investigation of Metabolite Reactivity and Adduct Formation in Biological Systems

Acyl glucuronides, including valproic acid glucuronide (VPA-G), are recognized as potentially reactive metabolites. drugbank.comhmdb.ca The reactivity of these metabolites can lead to the formation of covalent adducts with proteins and other biological macromolecules. The major metabolite of VPA, its acyl glucuronide (VPA-G), can undergo a non-enzymatic, pH-dependent rearrangement through acyl migration to form β-glucuronidase-resistant isomers. nih.gov

Investigations into the reactivity of VPA-G and its rearranged forms have shown that while VPA-G itself has low reactivity towards covalent adduct formation, its rearranged isomers are more prone to hydrolysis and adduct formation with proteins like human serum albumin. nih.gov This suggests that the rearrangement of VPA-G may be a critical step in the formation of VPA-protein adducts. Despite the in vitro evidence of reactivity, studies in patients chronically treated with VPA have found that while VPA-protein adducts and corresponding antibodies can be formed, the immune response is generally low. nih.gov

The formation of reactive metabolites is a key area of investigation in understanding drug-induced toxicity. In the context of VPA, some of its metabolites generated through mitochondrial pathways are known to be hepatotoxic. clinpgx.org These reactive metabolites have the potential to deplete mitochondrial glutathione (B108866) stores and form conjugates with coenzyme A, which can inhibit enzymes involved in the β-oxidation pathway. clinpgx.orgnih.gov

While VPA-G is a major metabolite, its direct role in VPA-induced hepatotoxicity is still under investigation. Studies in sandwich-cultured rat hepatocytes have shown that in situ generated VPA-G was not found to be toxic, suggesting that glucuronidation itself may not be a primary mechanism contributing to VPA hepatotoxicity. nih.gov However, the formation of other reactive metabolites, such as 4-ene-VPA, does correlate with measures of hepatotoxicity. pharmgkb.org

The following table outlines the reactivity and adduct formation characteristics of VPA-G and its rearranged form:

| Compound | Reactivity towards Adduct Formation | Key Findings |

| Valproic acid glucuronide (VPA-G) | Low | Predominantly undergoes rearrangement to β-glucuronidase-resistant forms. nih.gov |

| Rearranged VPA-G | Higher | More extensive hydrolysis and adduct formation with plasma proteins. nih.gov |

Pharmacokinetic Modeling and Disposition Studies Utilizing Deuterated Valproic Acid Glucuronide

Development of Physiologically Based Pharmacokinetic (PBPK) Models Incorporating Deuterated Glucuronides

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. The integration of data from studies using deuterated metabolites like Valproic acid beta-D-glucuronide-d6 significantly enhances the precision and predictive power of these models.

While specific PBPK models developed exclusively for this compound are not extensively detailed in publicly available literature, the principles of their development are well-established. These models are constructed by incorporating key physiological parameters and drug-specific information. The use of a deuterated glucuronide allows for the unambiguous measurement of the metabolite, which is crucial for the accurate modeling of its kinetics.

Model Calibration and Validation with Deuterated Metabolite Data

The calibration and validation of a PBPK model are critical steps to ensure its accuracy and reliability. Data from in vivo studies utilizing this compound would be instrumental in this process. By administering a known quantity of the deuterated parent drug (deuterated VPA) and subsequently measuring the concentrations of both the parent drug and its deuterated glucuronide metabolite in various biological matrices (e.g., plasma, urine, bile), researchers can obtain precise data for model fitting.

This deuterated metabolite data allows for a more robust validation of the model's predictions against observed in vivo outcomes. The model's ability to accurately predict the concentration-time profiles of this compound would confirm the validity of the incorporated metabolic and elimination pathways.

Simulation of Glucuronide Formation and Elimination Dynamics

Once validated, the PBPK model can be used to simulate the complex dynamics of glucuronide formation and elimination. For this compound, the model would simulate its formation from deuterated VPA, primarily in the liver, mediated by UDP-glucuronosyltransferase (UGT) enzymes. The use of a deuterated form helps in precisely determining the rate of formation without interference from endogenous compounds.

Analysis of Enterohepatic Recirculation of Valproic Acid Glucuronide

Enterohepatic recirculation is a significant process for valproic acid, where the glucuronide metabolite excreted in the bile is subsequently hydrolyzed back to the parent drug in the intestine and reabsorbed. nih.gov This process can significantly influence the pharmacokinetic profile and duration of action of VPA. The use of this compound provides a clear and specific marker to study this phenomenon.

Contribution of Biliary Excretion and Intestinal Hydrolysis/Reabsorption

Studies investigating the hepatobiliary disposition of VPA have highlighted the importance of biliary excretion of its glucuronide metabolite. researchgate.net By administering deuterated VPA and measuring the appearance of this compound in the bile, the extent of biliary excretion can be accurately quantified.

Following excretion into the intestine, the deuterated glucuronide can be hydrolyzed by bacterial β-glucuronidases, releasing the deuterated parent VPA, which is then available for reabsorption. By measuring the reappearance of deuterated VPA in the plasma after an initial decline, the extent of enterohepatic recirculation can be estimated. The use of the stable isotope label is crucial for distinguishing the reabsorbed drug from the initially administered dose.

Comparative Disposition Studies of Valproic Acid and its Deuterated Glucuronide

Comparative disposition studies are essential to understand the similarities and differences in the pharmacokinetic behavior of a parent drug and its metabolites. While specific comparative studies focusing solely on VPA and this compound are not readily found in published literature, the principles of such studies are fundamental to pharmacokinetic research.

These studies would involve administering both non-deuterated VPA and deuterated VPA (which forms this compound) and comparing their pharmacokinetic parameters. The use of the deuterated form allows for simultaneous administration and differentiation of the two compounds and their respective metabolites via mass spectrometry.

Mechanistic Research on Interactions and Modulations of Valproic Acid Glucuronidation

Molecular Mechanisms of UGT Enzyme Modulation by Co-administered Agents

The glucuronidation of valproic acid is a complex process involving multiple UGT isoforms. nih.govclinpgx.org In vitro studies using human liver microsomes and recombinant UGT proteins have identified UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 as catalysts in the formation of VPA-G. nih.govclinpgx.orgresearchgate.net Among these, UGT2B7 demonstrates the highest intrinsic clearance for VPA glucuronidation. nih.govumn.edu The activity of these enzymes can be significantly altered by co-administered drugs, leading to either inhibition or induction of VPA metabolism.

Several drugs have been shown to inhibit the UGT enzymes responsible for VPA glucuronidation, which can lead to increased plasma concentrations of VPA. nih.gov This inhibition can occur through various mechanisms, including competitive and uncompetitive inhibition. nih.gov

Competitive Inhibition : Some agents compete with VPA for the same active site on the UGT enzyme. For instance, probenecid (B1678239) has been shown in both in vivo and in vitro studies to competitively inhibit VPA elimination, thereby decreasing its apparent intrinsic clearance. nih.govresearchgate.net In vitro experiments with rat hepatic S9 fractions demonstrated that probenecid competitively impaired VPA-G formation. nih.govresearchgate.net Similarly, valproic acid itself can act as a competitive inhibitor of UGT2B7-catalyzed glucuronidation of other drugs, such as AZT (zidovudine), with a reported inhibition constant (Ki) of 1.6 mM. researchgate.netnih.gov

Uncompetitive Inhibition : In some cases, an inhibitor binds to the enzyme-substrate complex. Valproic acid has been observed to inhibit UGT1A9-catalyzed propofol (B549288) glucuronidation in an uncompetitive manner. researchgate.netnih.gov

Other Inhibitory Interactions : Certain drugs can inhibit VPA glucuronidation without being substrates for the same enzyme. For example, valproate significantly inhibits UGT2B15-catalyzed steroid and xenobiotic glucuronidation, even though VPA itself is not a substrate for UGT2B15. researchgate.netnih.gov Other known inhibitors of UGT enzymes that can interfere with VPA glucuronidation include aspirin (B1665792) and felbamate. nih.gov Conversely, no significant inhibition of UGT1A1 or UGT1A6 by valproic acid has been observed. researchgate.netnih.gov

These inhibitory interactions highlight the complexity of predicting drug responses based solely on shared metabolic pathways.

Table 1: UGT Isoforms and Inhibition in Valproic Acid Glucuronidation

| UGT Isoform | Role in VPA Glucuronidation | Inhibitory Interaction Noted | Mechanism of Inhibition |

|---|---|---|---|

| UGT2B7 | Highest intrinsic clearance for VPA. nih.gov | VPA competitively inhibits AZT glucuronidation. nih.gov | Competitive |

| UGT1A9 | Catalyzes VPA glucuronidation. nih.gov | VPA uncompetitively inhibits propofol glucuronidation. nih.gov | Uncompetitive |

| Multiple UGTs | Catalyze VPA glucuronidation. nih.gov | Probenecid inhibits VPA glucuronidation. nih.gov | Competitive |

| UGT2B15 | Not a primary enzyme for VPA glucuronidation. nih.gov | VPA inhibits steroid glucuronidation by this enzyme. researchgate.netnih.gov | - |

| UGT1A1 / UGT1A6 | UGT1A6 involved; UGT1A1 shows no activity. nih.govnih.gov | No significant inhibition by VPA observed. nih.gov | - |

In contrast to inhibition, some co-administered drugs can induce the expression of metabolizing enzymes, leading to increased clearance of VPA and potentially reducing its plasma concentration. nih.govnews-medical.net This is a significant consideration in polytherapy, particularly with other antiepileptic drugs.

Agents known to induce the enzymes responsible for metabolizing valproate include:

Carbamazepine nih.govnews-medical.net

Phenytoin nih.govnews-medical.net

Phenobarbital news-medical.net

Primidone news-medical.net

Rifampin nih.gov

Co-administration of these enzyme-inducing drugs can enhance the clearance of valproic acid from the body, thereby lowering its concentration in the bloodstream. news-medical.net While VPA is known to inhibit the metabolism of other drugs, it is not typically associated with inducing the metabolism of other medications. news-medical.net

Detailed Investigation of Drug-Drug Interactions Affecting Valproic Acid Glucuronide Levels

One of the most clinically significant drug-drug interactions involving VPA metabolism is with carbapenem (B1253116) antibiotics. This interaction leads to a rapid and substantial decrease in VPA plasma concentrations, often to sub-therapeutic levels. hcplive.comnih.gov The mechanism is multifaceted, involving alterations in both the formation and, more critically, the hydrolysis of its glucuronide metabolite.

The interaction between carbapenems and valproic acid is not a simple case of enzyme induction. pharmacyjoe.com Several mechanisms have been proposed, but a key factor appears to be the inhibition of the hydrolysis of VPA-G back to its parent compound, VPA. hcplive.compharmacytimes.com

Increased Glucuronidation : Some evidence suggests that carbapenems may enhance the glucuronidation of VPA in the liver. nih.gov Studies in rats have shown that panipenem, a carbapenem antibiotic, enhances the glucuronidation of intravenously administered VPA. nih.gov This would accelerate the conversion of VPA to VPA-G, contributing to lower VPA levels.

Inhibition of VPA-G Hydrolysis : A crucial part of the mechanism involves the enterohepatic recirculation of VPA. VPA-G is excreted into the bile and can be hydrolyzed back to VPA in the intestines by β-glucuronidase from gut bacteria, allowing VPA to be reabsorbed. nih.gov However, the primary mechanism for the sharp drop in VPA levels appears to be the inhibition of hydrolysis within the liver itself. hcplive.comnih.gov Research has identified that carbapenems inhibit the deconjugation of VPA-G to VPA. pharmacytimes.comnih.gov The enzyme responsible for this hydrolysis in the liver is not a typical β-glucuronidase but has been identified as acylpeptide hydrolase (APEH) . hcplive.comnih.gov Carbapenems appear to irreversibly inactivate APEH, which prevents the conversion of VPA-G back to VPA, leading to greater elimination of the inactive glucuronide and a shortened half-life for VPA. hcplive.compharmacyjoe.comnih.gov This irreversible inhibition explains why VPA levels can remain low for several days to two weeks after the carbapenem is discontinued. pharmacyjoe.compharmacytimes.com

The co-administration of carbapenems has a profound and quantifiable impact on the disposition of valproic acid and its glucuronide metabolite.

Reduction in VPA Concentration : Clinical reports and retrospective studies consistently show a significant decrease in VPA plasma concentrations, ranging from a 50% to an 80% reduction. hcplive.compharmacytimes.com Some reports indicate the reduction can be as high as 60-100%. droracle.ai This drop can occur rapidly, sometimes within 24 hours of starting the carbapenem. hcplive.compharmacytimes.com One study involving 1,277 patients found that those receiving carbapenems had a mean VPA serum concentration of 15.8 mg/L compared to 60.8 mg/L in those not receiving them. nih.gov

Altered Half-Life : The interaction drastically shortens the half-life of VPA. For example, the half-life has been reported to decrease from approximately 15 hours to as low as 4 hours. hcplive.compharmacytimes.com

Duration of Effect : The effect of the carbapenem on VPA levels can persist long after the antibiotic has been stopped. It may take anywhere from 7 to 14 days for VPA concentrations to return to their previous baseline. pharmacytimes.com This is consistent with the proposed mechanism of irreversible enzyme inactivation, which would require the synthesis of new enzyme to restore normal hydrolysis. pharmacyjoe.com

Increasing the VPA dose is often insufficient to overcome this interaction and restore therapeutic plasma concentrations, underscoring the clinical significance of this mechanism. hcplive.compharmacytimes.com

Table 2: Quantitative Impact of Carbapenem Co-administration on Valproic Acid

| Parameter | Reported Quantitative Impact | Reference |

|---|---|---|

| VPA Plasma Concentration Reduction | 50% to 80% decrease | hcplive.com, pharmacytimes.com |

| VPA Plasma Concentration Reduction (Max) | Up to 100% | droracle.ai |

| Onset of Interaction | As early as 24 hours | hcplive.com, pharmacytimes.com |

| VPA Half-Life Reduction | From ~15 hours to ~4 hours | hcplive.com, pharmacytimes.com |

| Duration of Interaction Post-Discontinuation | 7 to 14 days | pharmacytimes.com |

Emerging Research Avenues in Valproic Acid Beta D Glucuronide D6 Studies

Advancements in Stable Isotope Labeling Synthesis and Applications

The synthesis and application of stable isotope-labeled compounds, such as Valproic acid beta-D-glucuronide-d6, are continually evolving. These labeled molecules are indispensable as internal standards in mass spectrometry-based quantification, significantly improving the accuracy and reproducibility of bioanalytical methods by compensating for matrix effects and variations in sample processing. nih.govacanthusresearch.com The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a molecule creates a mass shift that is readily detectable by mass spectrometry, without altering the compound's chemical properties. acanthusresearch.commetsol.com

Recent advancements in synthetic chemistry have enabled more efficient and site-specific incorporation of stable isotopes into complex molecules. youtube.com Methods such as catalytic hydrogen isotope exchange allow for the late-stage introduction of deuterium into a molecule, which can be a more efficient approach than de novo synthesis. youtube.com The strategic placement of the isotopic label is crucial to prevent its loss during metabolic processes or chemical exchange with the solvent. acanthusresearch.com For instance, placing deuterium on a carbon-hydrogen bond that is not cleaved during metabolism ensures the stability of the internal standard throughout the analytical process. princeton.edu

The applications of stable isotope labeling extend beyond their use as internal standards. They are powerful tools for elucidating metabolic pathways and understanding the pharmacokinetics of drugs. nih.govdiagnosticsworldnews.com By administering a stable isotope-labeled drug, researchers can trace its metabolic fate, identify novel metabolites, and quantify the contribution of different metabolic pathways. nih.gov This approach, often referred to as stable isotope tracer-based metabolomics, provides dynamic information about metabolic flux that cannot be obtained from traditional metabolomics studies. nih.govyoutube.com

Table 1: Key Applications of Stable Isotope Labeling in Drug Metabolism Research

| Application | Description | Key Advantages |

| Internal Standards | Used in mass spectrometry to accurately quantify unlabeled analytes. | Compensates for matrix effects and variability in sample preparation, leading to higher accuracy and precision. nih.govacanthusresearch.com |

| Metabolic Pathway Elucidation | Labeled compounds are used as tracers to follow the metabolic fate of a drug. | Enables the discovery of novel metabolites and the quantification of metabolic pathway contributions. nih.gov |

| Pharmacokinetic Studies | Helps in determining the absorption, distribution, metabolism, and excretion (ADME) of drugs. | Provides detailed insights into the in vivo behavior of a drug and its metabolites. nih.gov |

| Fluxomics | Measures the rate of metabolic reactions within a biological system. | Offers a dynamic view of metabolic networks, going beyond static metabolite concentrations. nih.govyoutube.com |

Integration of Multi-Omics Data for Systems-Level Understanding of Glucuronidation

The process of glucuronidation, a major phase II metabolic pathway, is being increasingly studied through the lens of multi-omics. omicstutorials.com This approach integrates data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive, systems-level understanding of complex biological processes. mdpi.compluto.bio By combining these datasets, researchers can move beyond a one-dimensional view and uncover the intricate networks that regulate drug metabolism. astrazeneca.com

Genomics provides information about genetic variations in the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. nih.gov These variations can lead to inter-individual differences in drug metabolism and response. Transcriptomics, on the other hand, measures the expression levels of UGT genes, offering insights into how their activity is regulated. astrazeneca.com Proteomics quantifies the abundance of UGT enzymes and other related proteins, providing a direct measure of the metabolic machinery. nih.gov Finally, metabolomics, often employing stable isotope-labeled standards like this compound, profiles the end products of metabolism, including glucuronide conjugates. pluto.bio

The integration of these multi-omics datasets allows for the construction of comprehensive models of glucuronidation. mdpi.com For example, by correlating genetic variants with UGT expression levels and metabolite profiles, researchers can identify key drivers of variability in drug metabolism. omicstutorials.com This integrated approach is crucial for advancing personalized medicine, where treatments can be tailored to an individual's unique metabolic profile. Furthermore, multi-omics is being applied to understand the interplay between the host and gut microbiota in drug metabolism, as microbial enzymes can also perform glucuronidation. nih.gov

Innovative Analytical Method Development for High-Throughput and Comprehensive Glucuronide Profiling

The development of innovative analytical methods is crucial for the high-throughput and comprehensive profiling of glucuronide metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the direct analysis of glucuronides due to its high sensitivity and selectivity. nih.gov However, challenges remain, particularly in achieving comprehensive coverage of the "glucuronidome" and in developing high-throughput screening (HTS) assays. nih.govnih.gov

Recent advancements in LC-MS/MS technology, such as the use of high-resolution mass spectrometry (HRMS), have improved the ability to identify and quantify a wide range of glucuronides in complex biological matrices. researchgate.net Strategies like neutral loss scanning, which detects the characteristic loss of the glucuronic acid moiety (176.0321 Da), are used to selectively screen for glucuronide conjugates. researchgate.netacs.org To enhance confidence in identification, dual-filtering strategies that combine neutral loss scanning with the detection of characteristic fragment ions are being developed. acs.org

The demand for faster analysis has spurred the development of HTS methods for glucuronidation profiling. nih.gov These assays are essential for screening large compound libraries for potential UGT substrates or inhibitors in the early stages of drug discovery. youtube.comyoutube.com While challenges such as the instability of UGT enzymes and broad substrate specificity exist, new approaches are emerging. nih.gov Fluorescence-based assays, for instance, offer a real-time method to screen for UGT inhibitors by measuring the change in fluorescence upon glucuronidation of a probe substrate. nih.gov Furthermore, cassette-style quantitative profiling approaches are being explored to enable the analysis of multiple UGT substrates in a single run, increasing throughput. researchgate.net

Table 2: Comparison of Analytical Techniques for Glucuronide Profiling

| Analytical Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and selectivity, suitable for direct analysis of glucuronides. nih.gov | Can be time-consuming for large numbers of samples. |

| High-Resolution MS (HRMS) | Provides accurate mass measurements, aiding in the confident identification of unknown metabolites. researchgate.net | Higher instrument cost compared to standard MS. |

| High-Throughput Screening (HTS) Assays | Enables rapid screening of large compound libraries. nih.govyoutube.com | Can be prone to interferences and may require further validation with more specific methods. nih.gov |

| Fluorescence-Based Assays | Allows for real-time monitoring of enzyme activity in a high-throughput format. nih.gov | Limited to specific probe substrates and may not be universally applicable. |

Computational and In Silico Approaches for Predicting Valproic Acid Glucuronidation and Interactions

Computational and in silico methods are playing an increasingly important role in predicting the glucuronidation of drugs like valproic acid and their potential interactions. nih.gov These approaches offer a cost-effective and rapid alternative to traditional in vitro and in vivo studies, allowing for the early identification of potential metabolic liabilities in drug candidates. oup.com

One of the key in silico tools is physiologically based pharmacokinetic (PBPK) modeling. aesnet.orgnih.gov PBPK models integrate data on a drug's physicochemical properties, in vitro metabolism data (including UGT enzyme kinetics), and physiological parameters to simulate the drug's disposition in the body. nih.govresearchgate.net These models have been successfully used to predict the concentration-time profiles of valproic acid and its metabolites, including the glucuronide, in both adult and pediatric populations. aesnet.orgduke.edu PBPK modeling can also be used to predict drug-drug interactions (DDIs) by simulating the effect of co-administered drugs on metabolic pathways. nih.govnih.gov

In addition to PBPK modeling, other computational approaches are being developed to predict glucuronidation. oup.com Machine learning and deep learning algorithms are being trained on large datasets of known UGT substrates to predict the site of glucuronidation on new molecules. frontiersin.org These models use a variety of molecular descriptors that characterize the atomic reactivity and physicochemical properties of potential metabolic sites. oup.com Docking simulations are another valuable tool, used to predict how a drug molecule binds to the active site of a UGT enzyme. youtube.com For instance, docking studies have been used to investigate the competitive binding of valproic acid glucuronide and carbapenem (B1253116) antibiotics to acylpeptide hydrolase, providing insights into the mechanism of their interaction. nih.gov These in silico methods for predicting DDIs are becoming more robust, utilizing information on a drug's carriers, transporters, enzymes, and targets to assess functional similarities between drugs. elsevierpure.com

Q & A

Q. What is the primary role of Valproic acid beta-D-glucuronide-d6 in pharmacokinetic and metabolic studies?

this compound serves as a stable isotopically labeled internal standard for quantifying valproic acid’s glucuronide metabolite in biological matrices. It enables precise tracking of valproic acid metabolism, particularly in studies assessing hepatic clearance, drug-drug interactions, or enzyme kinetics (e.g., UDP-glucuronosyltransferase activity). Researchers rely on its deuterated structure (d6) to minimize matrix effects and improve accuracy in mass spectrometry (MS)-based assays .

Q. What synthetic methodologies are employed to produce this compound?

Synthesis typically involves phase-transfer catalysis (PTC) in a biphasic system (e.g., methylene chloride/alkaline aqueous phase) to conjugate valproic acid with deuterated glucuronic acid. Key steps include:

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- High-Performance Liquid Chromatography (HPLC): Validates purity using gradient elution with UV detection at 210–220 nm.

- Mass Spectrometry (MS): Confirms molecular weight (320.34 g/mol) and deuterium incorporation via ESI-MS in negative ion mode.

- Nuclear Magnetic Resonance (HNMR): Resolves structural integrity, particularly β-D-glucuronide anomeric proton signals (δ 5.2–5.6 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across LC-MS/MS and HPLC-UV platforms?

Discrepancies often arise from ionization suppression (LC-MS/MS) or co-eluting impurities (HPLC-UV). Mitigation strategies include:

- Cross-platform calibration: Use certified reference standards to harmonize retention times and MS transitions .

- Matrix-matched calibration curves: Account for biological matrix effects (e.g., plasma phospholipids) .

- Isotopic dilution: Leverage the d6 label to correct for recovery variations in complex samples .

Q. What critical factors influence the stability of this compound in biological samples?

Stability is pH-, temperature-, and matrix-dependent:

- pH: Degradation accelerates in acidic conditions (pH < 5) due to glucuronide hydrolysis. Use neutral buffers (pH 7.4) for storage .

- Temperature: Store at –80°C to minimize enzymatic or non-enzymatic breakdown in plasma/serum .

- Freeze-thaw cycles: Limit to ≤3 cycles; validate stability under intended experimental conditions .

Q. How do in vitro enzymatic assays with this compound inform in vivo metabolic pathway modeling?

In vitro systems (e.g., human liver microsomes) quantify UDP-glucuronosyltransferase (UGT) kinetics (Km, Vmax). Key considerations:

Q. What are the limitations of using this compound in neurodevelopmental toxicity studies?

While valproic acid is linked to autism spectrum disorder (ASD) in zebrafish models, its glucuronide’s role is less clear. Challenges include:

- Blood-brain barrier permeability: Glucuronides are typically excluded from the CNS; confirm exposure via LC-MS/MS in brain homogenates .

- Pro-drug potential: Assess whether β-glucuronidase activity in specific tissues regenerates valproic acid, confounding toxicity results .

Methodological Best Practices

- Synthetic reproducibility: Optimize PTC conditions (e.g., solvent ratios, catalyst loading) to achieve ≥95% yield .

- Analytical validation: Follow ICH Q2(R1) guidelines for HPLC/MS method linearity, precision, and LOQ .

- Ethical compliance: Adhere to institutional protocols for handling deuterated compounds in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.